molecular formula C8H12O3 B1297291 1-Oxaspiro[2.5]octane-2-carboxylic acid CAS No. 6326-84-7

1-Oxaspiro[2.5]octane-2-carboxylic acid

货号: B1297291
CAS 编号: 6326-84-7
分子量: 156.18 g/mol
InChI 键: HERZVTMGADJIFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oxaspiro[2.5]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

1-Oxaspiro[2.5]octane-2-carboxylic acid features a spirocyclic structure that incorporates an oxygen atom within its framework. Its molecular formula is C8H12O3C_8H_{12}O_3 with a molecular weight of approximately 156.18 g/mol. The compound's structure allows for diverse reactivity and biological activity, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of spirocyclic compounds, which are known for their potential pharmaceutical applications. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of derivatives useful in further synthetic pathways.

Reaction Type Products Formed
OxidationOxo derivatives
ReductionAlcohol derivatives
SubstitutionSubstituted esters

Research indicates that this compound exhibits notable biological activities, particularly through its interactions with enzymes. For example, it has been shown to target yeast epoxide hydrolase from Rhodotorula glutinis, facilitating the detoxification of spiroepoxides. This interaction suggests potential applications in pharmacology and biochemistry, particularly in drug development aimed at modulating enzyme activities .

Pharmaceutical Development

The compound is being investigated for its potential as a precursor in drug synthesis, especially for spirocyclic drugs that may have therapeutic effects against various diseases. Notably, derivatives of 1-oxaspiro[2.5]octane have been explored for their properties as MetAP-2 inhibitors, which are relevant in treating obesity and type 2 diabetes .

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique properties make it suitable for applications in fragrances and flavorings due to its pleasant aroma profile reminiscent of tropical fruits .

Case Study 1: Synthesis of Spirocyclic Compounds

A study demonstrated the successful synthesis of various spirocyclic compounds using this compound as a starting material. The synthesized compounds exhibited enhanced biological activity against specific targets, highlighting the utility of this compound as a versatile building block in medicinal chemistry.

Case Study 2: Enzymatic Interactions

Research conducted on the enzymatic interactions of this compound revealed its ability to inhibit certain enzymes involved in metabolic pathways related to obesity. This finding underscores the compound’s potential role in developing anti-obesity drugs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxaspiro[2.5]octane-2-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of cyclohexanone derivatives followed by carboxylation. Microreactor systems (e.g., continuous-flow setups) improve efficiency by enhancing heat/mass transfer and reducing side reactions, as demonstrated for analogous spirooxaziridines . Key parameters include temperature control (20–50°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents (e.g., chloramine for cyclization). Yield optimization may require monitoring reaction intermediates via inline spectroscopy .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze cyclopropane protons (δ 0.5–1.5 ppm) and carboxylic acid protons (δ 10–12 ppm) for structural confirmation. Compare with reference data from spirocyclic analogs .
  • HPLC/MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect impurities .
  • Elemental Analysis : Validate empirical formulas (e.g., C₉H₁₂O₃) with deviations <0.3% .

Q. What stability precautions are necessary when handling this compound in aqueous or basic conditions?

  • Methodological Answer : The spirocyclic structure is prone to ring-opening under strong bases (e.g., NaOH) or prolonged exposure to moisture. Store at −20°C under inert gas (N₂/Ar). For aqueous experiments, use buffered solutions (pH 4–6) and monitor degradation via time-resolved UV-Vis spectroscopy (λ = 210–230 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states and activation energies for nucleophilic attacks on the spirocyclic ether. Compare with experimental kinetics data from stopped-flow techniques. Solvent effects can be modeled using COSMO-RS .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug intermediate studies?

  • Methodological Answer : Use asymmetric catalysis, such as chiral oxazaborolidine catalysts, during the cyclopropanation step. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism. Recent studies on related spiro compounds achieved >90% ee with optimized ligand-metal ratios (e.g., 1:1.2 Rh(I)/BINAP) .

Q. How does the steric strain in this compound influence its biological activity as a MetAP2 inhibitor analog?

  • Methodological Answer : Compare the compound’s binding affinity (via SPR or ITC) with fumagillin, a known MetAP2 inhibitor containing a similar 1-oxaspiro[2.5]octane core . Molecular docking (AutoDock Vina) can highlight steric clashes or favorable interactions in the enzyme’s active site. Correlate with cytotoxicity assays (IC₅₀) in cancer cell lines .

Q. What mechanistic insights explain contradictory kinetic data in the oxidation of this compound derivatives?

  • Methodological Answer : Contradictions may arise from competing pathways (e.g., radical vs. ionic mechanisms). Use isotopic labeling (¹⁸O₂) and EPR spectroscopy to detect radical intermediates. Kinetic isotope effects (KIE) and Hammett plots can differentiate mechanisms .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodological Answer : Include raw data in supplementary materials and discuss possible sources of variation (e.g., solvent polarity, temperature). Use consensus reference values from authoritative databases (e.g., Beilstein Journal of Organic Chemistry guidelines) and apply statistical tools (e.g., PCA) to resolve discrepancies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For high-throughput data, apply false discovery rate (FDR) corrections .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in vitro assays?

  • Methodological Answer : Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Toxicity data may be limited; assume acute toxicity (LD₅₀ < 500 mg/kg) based on structurally similar spiro compounds. Emergency procedures should include rinsing exposed skin with PBS (pH 7.4) and consulting hazard sheets .

属性

IUPAC Name

1-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERZVTMGADJIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-84-7
Record name 1-Oxaspiro(2.5)octane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。